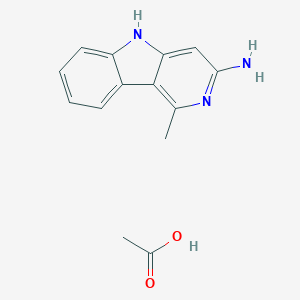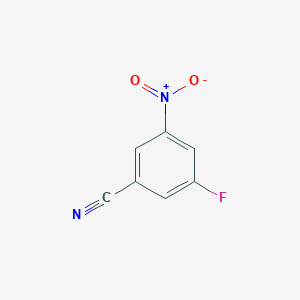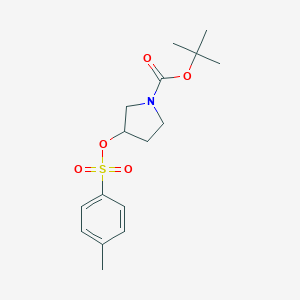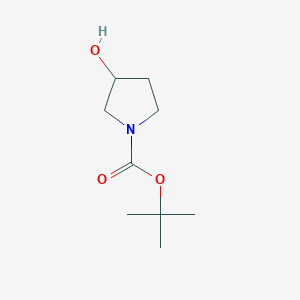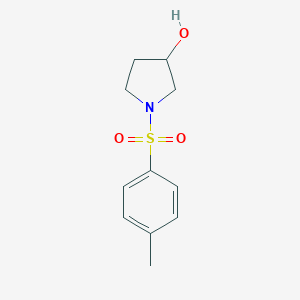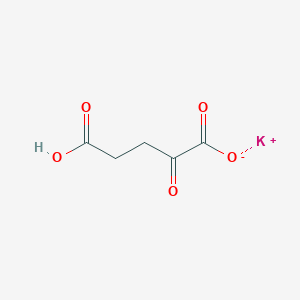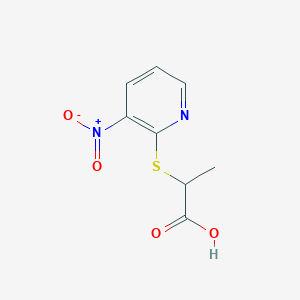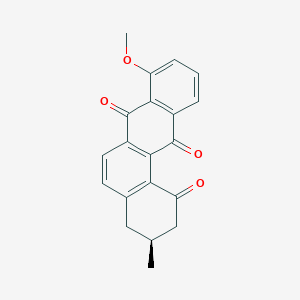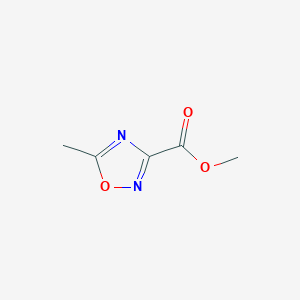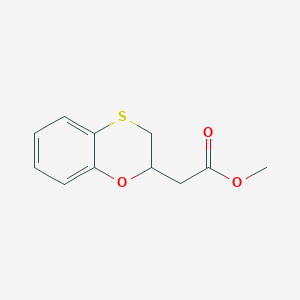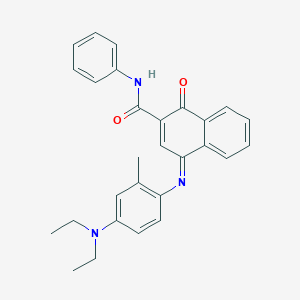
2-苯基氨基甲酰基-1,4-萘醌-4-(4-二乙氨基-2-甲基苯基)亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of naphthoquinone derivatives typically involves strategies aimed at enhancing their physicochemical properties or biological activity. For example, Sperandeo, Bertorello, and Brinón (1994) reported synthesizing derivatives of 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone 4-imine to improve solubility and lipophilicity, using spectroscopic methods for characterization (Sperandeo, Bertorello, & Brinón, 1994). This approach highlights the general methodology that could be applied to synthesize the compound , emphasizing the role of substituent variation in modifying chemical properties.
Molecular Structure Analysis
The molecular structure of naphthoquinone derivatives is crucial for their chemical behavior and biological activity. Studies on similar compounds, like the synthesis of 2-methyl-(Z)-4-(phenylimino)naphth[2,3-d]oxazol-9-one, employed single-crystal X-ray analysis to determine regiochemistry, indicating the importance of precise structural characterization in understanding these molecules' activities (Benedetti-Doctorovich et al., 1994).
Chemical Reactions and Properties
Naphthoquinone imines undergo various chemical reactions, reflecting their reactivity and potential for diverse applications. Bullock, Tweedie, and Mcritchie (1969) explored the reactivity of 2-amino-1,4-naphthoquinone imines, showing how these compounds participate in protonation and exchange reactions in strong acids, which could imply similar behaviors for our target compound (Bullock, Tweedie, & Mcritchie, 1969).
Physical Properties Analysis
The physical properties of naphthoquinone derivatives, such as solubility and lipophilicity, are influenced by their structural features. The work by Sperandeo et al. (1994) on improving the solubility and lipophilicity of naphthoquinone imine derivatives through chemical modification illustrates how structural alterations can significantly impact these physical characteristics, which is relevant for understanding the target compound's behavior (Sperandeo et al., 1994).
Chemical Properties Analysis
The chemical properties of naphthoquinone derivatives, including reactivity and stability, are crucial for their potential applications. Investigations into the synthesis and reactivity of similar compounds provide insights into how structural modifications can influence these properties. For instance, the study by Ektova and Zhuravlev (1993) on the formation of naphthoquinone imine derivatives via Smiles rearrangement demonstrates the type of chemical transformations that such compounds can undergo, suggesting possible reactions and stability considerations for the compound of interest (Ektova & Zhuravlev, 1993).
科学研究应用
动力学和降解研究
- 降解途径和稳定性:Longhi、Bertorello 和 Brinón (1991) 的研究探索了类似萘醌衍生物的降解。他们发现,在不同的 pH 值水平下,会形成各种降解产物,该化合物在中性 pH 条件下显示出最大的稳定性 (Longhi, Bertorello, & Brinón, 1991).
化学合成和反应
- 合成和质子化研究:Bullock、Tweedie 和 Mcritchie (1969) 合成了类似的萘醌亚胺化合物,并研究了它们在强酸中的质子化,揭示了独特的化学性质和反应性 (Bullock, Tweedie, & Mcritchie, 1969).
溶解度和络合
- 通过络合提高溶解度:Linares、Bertorello 和 Longhi (1999) 通过与羟丙基-β-环糊精络合研究了结构相关的异恶唑基萘醌的溶解度。这种方法旨在提高难溶性药物的溶解度,这是药物开发的一个关键方面 (Linares, Bertorello, & Longhi, 1999).
结构和物理化学性质
- 衍生物的表征:Sperandeo、Bertorello 和 Brinón (1994) 合成了类似化合物的衍生物,以改善其物理化学性质。他们的研究强调了溶解度和亲脂性在药物设计中的重要性 (Sperandeo, Bertorello, & Brinón, 1994).
未来方向
属性
IUPAC Name |
4-[4-(diethylamino)-2-methylphenyl]imino-1-oxo-N-phenylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c1-4-31(5-2)21-15-16-25(19(3)17-21)30-26-18-24(27(32)23-14-10-9-13-22(23)26)28(33)29-20-11-7-6-8-12-20/h6-18H,4-5H2,1-3H3,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKBEIDPRRYKKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348310 |
Source


|
| Record name | Indoaniline dye | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine | |
CAS RN |
102187-19-9 |
Source


|
| Record name | Indoaniline dye | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

